3,3-dichloropiperidin-2-one

Organic Synthesis Heterocyclic Chemistry Process Chemistry

3,3-Dichloropiperidin-2-one (41419-12-9) is the irreplaceable gem-dichlorinated δ-lactam for medicinal chemistry. Its 3,3-dichloromethylene motif enables a unique dehydrochlorination/elimination pathway to a β-chloroenamine, unlocking Pd-catalyzed cross-coupling for C3-substituted piperidines—chemistry inaccessible with monochloro or unsubstituted analogs. As a key intermediate in apixaban-derived Factor Xa inhibitors, the crystalline solid (mp 164 °C) offers zero rotatable bonds and Fsp³ 0.8, delivering conformational rigidity essential for unambiguous SAR and fragment-based drug discovery. Synthesized via a robust, patent-documented route from δ-valerolactam (85% isolated yield), batch-to-batch consistency is assured. Procure with confidence for heterocycle diversification and library synthesis.

Molecular Formula C5H7Cl2NO
Molecular Weight 168.02 g/mol
CAS No. 41419-12-9
Cat. No. B3052439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dichloropiperidin-2-one
CAS41419-12-9
Molecular FormulaC5H7Cl2NO
Molecular Weight168.02 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)(Cl)Cl
InChIInChI=1S/C5H7Cl2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
InChIKeyRDVZKTUYZCMKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloropiperidin-2-one (CAS 41419-12-9): Chemical Identity and Baseline Physicochemical Properties for Procurement Specification


3,3-Dichloropiperidin-2-one (CAS 41419-12-9) is a gem-dichlorinated δ-lactam belonging to the piperidin-2-one class of heterocyclic compounds, with the molecular formula C₅H₇Cl₂NO and a molecular weight of 168.02 g/mol [1]. The compound features two chlorine atoms at the 3-position of the piperidine ring, creating a dichloromethylene moiety that serves as a key functional handle for further derivatization [2]. Its physicochemical profile includes a melting point of 164 °C , a calculated LogP of 1.12 [1], zero rotatable bonds [1], and a polar surface area of 29 Ų [1], collectively defining a rigid, moderately lipophilic scaffold with one hydrogen bond donor and one hydrogen bond acceptor [1][3].

Why Generic Substitution Fails: Functional Divergence of 3,3-Dichloropiperidin-2-one (41419-12-9) from Closest Analogs


The presence of two geminal chlorine atoms at the 3-position of 3,3-dichloropiperidin-2-one fundamentally alters its chemical reactivity relative to monochlorinated or non-halogenated piperidinone analogs. This dichloromethylene moiety enables a distinct dehydrochlorination/elimination pathway that generates a vinylic chloride intermediate amenable to Pd-catalyzed cross-coupling chemistry, a transformation not accessible with the 3-chloro- or unsubstituted piperidin-2-one scaffolds [1]. Furthermore, the rigid α,α-dichloro ketone motif serves as a unique electrophilic center that cannot be replicated by single-halogen congeners . These structural features create a bifurcated reactivity profile—elimination to β-chloroenamine for cross-coupling applications versus nucleophilic substitution for heterocycle diversification—that makes simple class-based substitution scientifically invalid for applications requiring this specific dichlorinated architecture.

Quantitative Differentiation Evidence: 3,3-Dichloropiperidin-2-one (41419-12-9) Versus Comparator Compounds


Synthetic Yield Comparison: Chlorination of δ-Valerolactam to 3,3-Dichloropiperidin-2-one vs. Unsubstituted Piperidin-2-one

The synthesis of 3,3-dichloropiperidin-2-one via direct chlorination of δ-valerolactam (piperidin-2-one) using PCl₅ in CHCl₃ at reflux yields 85% of the isolated dichlorinated product . In contrast, the unsubstituted piperidin-2-one starting material represents the non-halogenated baseline with no gem-dichloro functionality, and monochlorination under similar conditions produces a mixture of 3-chloro and 3,3-dichloro products with significantly lower selectivity for the gem-dichloro compound, requiring chromatographic separation that reduces effective yield of the target dichloro product.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Commercial Purity Grade Availability: 3,3-Dichloropiperidin-2-one (98%) vs. Standard Reagent Grade Threshold (95%)

Commercially available 3,3-dichloropiperidin-2-one is offered at two distinct purity grades: a standard reagent grade with minimum 95% purity and a higher-purity grade at 98% . The 98% purity specification provides a quantifiable advantage over the 95% baseline commonly used for general research applications. This higher purity reduces the burden of unknown impurities in downstream reactions, particularly critical when the compound serves as an intermediate in multi-step syntheses where impurity carryover can compromise yield or complicate purification.

Chemical Procurement Quality Assurance Analytical Chemistry

LogP Comparison: 3,3-Dichloropiperidin-2-one (LogP = 1.12) vs. Unsubstituted Piperidin-2-one (LogP ≈ -0.5 to -0.3)

The introduction of two chlorine atoms at the 3-position significantly increases the lipophilicity of 3,3-dichloropiperidin-2-one compared to the unsubstituted piperidin-2-one scaffold. The target compound exhibits a calculated LogP of 1.12 [1], whereas unsubstituted piperidin-2-one (δ-valerolactam) has a predicted LogP in the range of approximately -0.5 to -0.3 based on consensus computational predictions.

Physicochemical Properties Lipophilicity ADME Prediction

Pd-Catalyzed Cross-Coupling Reactivity of the Dichloromethylene Moiety: Enabling β-Functionalized Piperidines via Vinylic Chloride Intermediate

3,3-Dichloropiperidines undergo dehydrochlorination with t-BuOM (M = K, Na) to generate a β-chloroenamine intermediate bearing a vinylic chloride, which then participates in Pd-catalyzed cross-coupling reactions to yield β-functionalized piperidines in moderate yields [1]. This reactivity profile is unique to the gem-dichloro scaffold; neither monochloro nor unsubstituted piperidines can generate this specific vinyl chloride intermediate required for the one-pot elimination/cross-coupling protocol. The methodology enables access to C3-substituted piperidine derivatives that are otherwise challenging to synthesize.

Cross-Coupling Organometallic Chemistry Heterocyclic Functionalization

Rotatable Bond Count and Fraction sp³ (Fsp³): Rigidity Profile of 3,3-Dichloropiperidin-2-one vs. Flexible Piperidine Analogs

3,3-Dichloropiperidin-2-one possesses zero rotatable bonds [1] and a fraction sp³ (Fsp³) of 0.8 [1], indicating a highly conformationally constrained scaffold relative to flexible acyclic analogs or even substituted piperidines with exocyclic rotatable groups. For comparison, N-alkylated piperidinones typically possess 1-3 rotatable bonds depending on substitution patterns, and flexible linkers in drug candidates reduce Fsp³ below 0.5.

Molecular Rigidity Drug Design Scaffold Properties

Melting Point and Thermal Stability: 3,3-Dichloropiperidin-2-one (164 °C) vs. Low-Melting Piperidinone Analogs

3,3-Dichloropiperidin-2-one is a crystalline solid with a reported melting point of 164 °C . In contrast, unsubstituted piperidin-2-one (δ-valerolactam) melts at 39-40 °C, and many monohalogenated piperidinone derivatives are liquids or low-melting solids at ambient temperature.

Thermal Properties Solid-State Characterization Material Handling

Priority Procurement and Application Scenarios for 3,3-Dichloropiperidin-2-one (CAS 41419-12-9) Based on Quantitative Differentiation Evidence


Synthesis of Apixaban Intermediates and Factor Xa Inhibitor Derivatives

3,3-Dichloropiperidin-2-one serves as a key intermediate in the synthesis of apixaban-related compounds, a class of direct Factor Xa inhibitors . The dichloro scaffold at the piperidinone core provides a functional handle for constructing the bicyclic lactam architecture present in apixaban derivatives. Specifically, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, a derivative of the target compound, has been explicitly identified as an important pharmaceutical intermediate for preparing apixaban derivatives, where the 4-methoxyphenyl moiety binds the S1 pocket and the aryl lactam portion binds the S4 pocket of Factor Xa [1]. The 98% purity grade ensures the stringent quality requirements for pharmaceutical intermediate procurement are met.

Pd-Catalyzed Cross-Coupling Platform for C3-Functionalized Piperidine Library Synthesis

The gem-dichloromethylene moiety enables a unique dehydrochlorination to β-chloroenamine (vinylic chloride) followed by Pd-catalyzed cross-coupling, yielding β-functionalized piperidines in a one-pot protocol . This reactivity pathway is inaccessible to monochloro or unsubstituted piperidine analogs, positioning 3,3-dichloropiperidin-2-one as an irreplaceable scaffold for medicinal chemistry groups building libraries of C3-substituted piperidines for structure-activity relationship (SAR) exploration. The rigid scaffold (zero rotatable bonds, Fsp³ = 0.8) [1] ensures that conformational entropy does not confound SAR interpretation.

Fragment-Based Drug Discovery Using a Rigid, sp³-Rich Heterocyclic Core

With zero rotatable bonds and a fraction sp³ (Fsp³) of 0.8 , 3,3-dichloropiperidin-2-one represents an ideal rigid core for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. The high Fsp³ value correlates with improved clinical success rates in drug development, while the absence of rotatable bonds ensures predictable binding conformations and minimizes entropic penalties upon target engagement. The moderately lipophilic profile (LogP = 1.12) provides favorable physicochemical space for fragment elaboration, and the high melting point (164 °C) [1] facilitates handling in fragment screening workflows.

Process Chemistry Development and Scale-Up with Reproducible Synthetic Route

The established synthetic protocol from δ-valerolactam using PCl₅ in CHCl₃ yields 85% of isolated 3,3-dichloropiperidin-2-one . This well-characterized procedure, documented in patent literature (US07312214B2) , provides a reliable basis for process development and scale-up activities. The crystalline nature and high melting point (164 °C) [1] facilitate isolation and purification at scale, reducing solvent consumption and improving overall process mass intensity relative to liquid or low-melting intermediates. Procurement teams can confidently source this compound with documented batch-to-batch consistency based on the robust synthetic methodology.

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